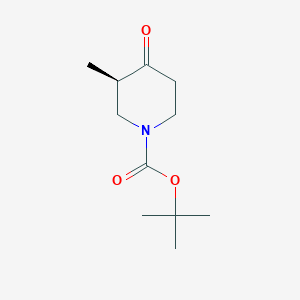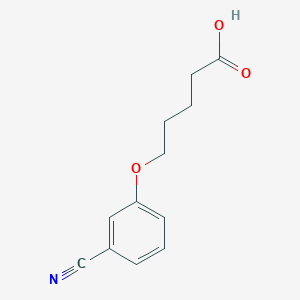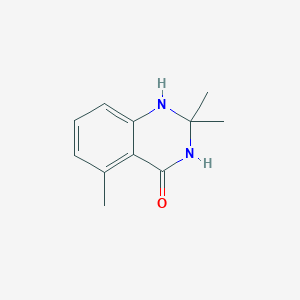
Tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl compounds are commonly used in organic chemistry due to their unique reactivity patterns . They are often used to implement steric congestion and conformational rigidity in organic and organometallic molecules . The tert-butyl group is a simple hydrocarbon moiety that has implications in chemical transformations, biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the use of tert-butyl hydroperoxide as an oxidant . The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications .Molecular Structure Analysis
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . It exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Chemical Reactions Analysis
The tert-butyl group exhibits a unique reactivity pattern. It has been incorporated into a variety of (supra)molecular architectures for the development of highly efficient (opto)electronic materials .Physical And Chemical Properties Analysis
Tert-butyl compounds are known for their high bond dissociation energy and limited accessibility . This makes them particularly useful in chemical reactions that require stability .Applications De Recherche Scientifique
Synthesis Techniques and Applications
Stereoselective Syntheses :The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives demonstrates their utility in generating cis and trans isomers with high yield and stereoselectivity. These compounds serve as valuable intermediates in the synthesis of diverse piperidine derivatives, indicating their broad applicability in creating stereoselectively defined structures for pharmaceutical research and development (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Inhibitor Synthesis :Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This highlights the compound's importance in the development of new therapeutic agents, showcasing its contribution to the advancement of medicinal chemistry and drug discovery processes (Chen Xin-zhi, 2011).
Fusion with Oxygen Heterocycles :The compound's reactivity with dimethylhydrazone and iodides of protected alcohols leads to the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. This process illustrates the compound's versatility in constructing complex bicyclic systems with high stereoselectivity, contributing to the synthesis of novel organic frameworks with potential pharmaceutical applications (Moskalenko & Boev, 2014).
3-Allylation and Synthon Preparation :Tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, synthesized through the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent bromoalkylation, are promising synthons for the preparation of a wide array of piperidine derivatives. This showcases the compound's role in expanding the toolbox for organic synthesis, enabling the creation of structurally diverse and complex organic molecules (Moskalenko & Boev, 2014).
Mécanisme D'action
- This enzyme plays a role in RNA degradation and processing. The compound may modulate its activity, affecting RNA stability and cellular processes . Involved in glycolysis, this enzyme catalyzes the interconversion of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. The compound’s interaction with triosephosphate isomerase could impact energy metabolism and cellular homeostasis . This enzyme participates in protein synthesis by removing the N-terminal methionine from newly synthesized proteins. The compound’s effect on methionine aminopeptidase 2 might influence protein turnover and cellular function . Although less well-known, this enzyme is involved in the degradation of aromatic compounds. The compound’s interaction with it could affect environmental detoxification processes . A calcium-binding protein, calmodulin regulates various cellular processes, including muscle contraction, cell division, and signal transduction. The compound’s impact on calmodulin may have broad effects on cellular signaling .
Action Environment:
Environmental factors (e.g., pH, temperature, presence of other molecules) influence the compound’s efficacy and stability. For instance, pH variations can affect its solubility and bioavailability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBNWIPICCWAM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)
![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)
![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)

![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)


